![molecular formula C23H28FN3O6S B2777130 N1-(4-fluorophenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-52-2](/img/structure/B2777130.png)
N1-(4-fluorophenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-fluorophenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O6S and its molecular weight is 493.55. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Structural Analysis
Research has delved into the synthesis and structural elucidation of polymers derived from related compounds. For instance, the study by Paventi, Chan, and Hay (1996) investigated the structure of a polymer resulting from the reaction between specific phenethyl and sulfone derivatives, using spectroscopic and magnetic resonance techniques. This research provides insight into the molecular structure and interactions within the polymer, contributing to the understanding of its physical and chemical properties (Paventi, Chan, & Hay, 1996).
Antiandrogen Activity
Another area of research focuses on the synthesis and structure-activity relationships of sulfone derivatives for their potential antiandrogen activity. Tucker, Crook, and Chesterson (1988) synthesized a series of derivatives to explore their effects on androgen receptors. This work contributes to the development of new treatments for androgen-responsive diseases by providing a foundation for understanding how structural variations influence biological activity (Tucker, Crook, & Chesterson, 1988).
Eating Disorders and Orexin Receptors
In the field of neuropharmacology, derivatives have been studied for their role in modulating orexin receptors, which are implicated in feeding behavior and eating disorders. Piccoli et al. (2012) evaluated the effects of specific antagonists on binge eating in rats, providing evidence for the therapeutic potential of targeting orexin receptors in eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-16-14-19(8-9-20(16)32-2)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-6-18(24)7-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUDHEVEDOZMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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